Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
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Overview
Description
Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C12H14O3. It is a methyl ester derivative of 3-oxo-3-phenylpropanoic acid and is known for its applications in various chemical reactions and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with this compound in the presence of a base such as potassium tert-butoxide . The reaction is typically carried out in a solvent like tetrahydrofuran at low temperatures (0°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester and amide derivatives.
Scientific Research Applications
Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions often involve the formation of transient intermediates and the activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-3-phenylpropanoate
- Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
- Ethyl 3-oxo-3-phenylpropanoate
Uniqueness
Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is unique due to its specific structural features, such as the presence of two methyl groups at the 2-position and a phenyl group at the 3-position. These structural elements confer distinct reactivity and properties compared to similar compounds .
Properties
CAS No. |
64407-08-5 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C12H14O3/c1-12(2,11(14)15-3)10(13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
HBTCIXRKQDJBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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